3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile
Overview
Description
3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol. This compound features a piperidine ring, a benzonitrile group, and a hydroxymethyl substituent, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with a benzonitrile derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with a benzonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzonitrile group can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The hydroxymethyl group may also play a role in modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
- Benzonitrile, 3-[[4-(hydroxymethyl)-1-piperidinyl]methyl]-
Uniqueness
3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-9-13-2-1-3-14(8-13)10-16-6-4-12(11-17)5-7-16/h1-3,8,12,17H,4-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXPZLXDMTTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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